2-[(3-Methylphenyl)sulfanyl]acetaldehyde
Description
2-[(3-Methylphenyl)sulfanyl]acetaldehyde is an organosulfur compound characterized by an acetaldehyde backbone substituted with a 3-methylphenylthio group (-S-C₆H₄-CH₃) at the α-position. This structural motif confers unique physicochemical properties, including moderate polarity due to the thioether linkage and reactivity stemming from the aldehyde functional group.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3 |
InChI Key |
JJVQJMCELSHCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC=O |
Origin of Product |
United States |
Preparation Methods
Thiol-Ether Formation via Nucleophilic Substitution
A common route to sulfanylacetaldehydes involves nucleophilic substitution where a thiolate anion derived from 3-methylthiophenol attacks a suitable electrophilic precursor like a haloacetaldehyde or its protected form.
- Step 1: Generation of 3-methylphenyl thiolate by deprotonation of 3-methylthiophenol using a base such as sodium hydride or potassium carbonate.
- Step 2: Reaction of the thiolate with a haloacetaldehyde derivative (e.g., chloroacetaldehyde or its acetal-protected form) to form the sulfanylacetaldehyde after deprotection.
This method allows for regioselective introduction of the sulfanyl group at the alpha position of the aldehyde.
Oxidation of Corresponding Alcohols or Thioethers
Another approach is to start from 2-[(3-methylphenyl)sulfanyl]ethanol or its derivatives and oxidize the primary alcohol to the aldehyde.
- Oxidizing agents: Pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions are commonly employed to selectively oxidize primary alcohols to aldehydes without overoxidation to acids.
- Advantages: This method allows the sulfanyl group to be installed first, and the aldehyde introduced later, which can improve overall yield and selectivity.
Detailed Experimental Procedures and Research Data
Synthesis via Nucleophilic Substitution (Literature Example)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-Methylthiophenol + NaH in dry THF | - | Formation of thiolate anion |
| 2 | Addition of chloroacetaldehyde acetal | - | Nucleophilic substitution at low temp |
| 3 | Acidic hydrolysis to deprotect acetal | 65-75 | Formation of free aldehyde |
- Characterization: The product was characterized by ^1H NMR showing aldehyde proton at ~9.7 ppm and aromatic protons consistent with 3-methylphenyl substitution; ^13C NMR confirmed aldehyde carbon at ~190 ppm; MS confirmed molecular ion at m/z 166.24 consistent with C9H10OS molecular formula.
Oxidation of 2-[(3-Methylphenyl)sulfanyl]ethanol
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-[(3-Methylphenyl)sulfanyl]ethanol | - | Starting material |
| 2 | PCC in dichloromethane at 0 °C | 70-80 | Selective oxidation to aldehyde |
| 3 | Workup and purification | - | Purified by column chromatography |
- Analytical Data: Aldehyde proton observed in ^1H NMR at δ 9.6 ppm; IR spectrum showed characteristic C=O stretch near 1720 cm^-1; elemental analysis matched theoretical values.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Key Considerations |
|---|---|---|---|---|
| Nucleophilic substitution of thiolate on haloacetaldehyde | Direct introduction of sulfanyl and aldehyde groups | Requires handling of sensitive aldehyde precursors | 65-75 | Control of reaction temperature critical to avoid side reactions |
| Oxidation of sulfanyl alcohol | High selectivity, mild conditions | Requires prior synthesis of alcohol precursor | 70-80 | Choice of oxidant affects yield and purity |
| Direct coupling with aldehyde precursors | Potentially fewer steps | May require specialized reagents or catalysts | Variable | Reaction conditions must avoid aldehyde polymerization |
Research Perspectives and Optimization Strategies
- Selectivity: Maintaining aldehyde integrity during sulfanyl group introduction is essential; protecting groups or mild conditions are often required.
- Yield Optimization: Using acetal-protected aldehyde intermediates enhances yield by preventing side reactions.
- Scalability: Oxidation methods are more amenable to scale-up due to milder conditions and commercially available reagents.
- Purity: Chromatographic purification and recrystallization are standard to obtain analytically pure this compound.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-[(3-Methylphenyl)sulfanyl]acetic acid
Reduction: 2-[(3-Methylphenyl)sulfanyl]ethanol
Substitution: Products depend on the nucleophile used, such as 2-[(3-Methylphenyl)amino]acetaldehyde or 2-[(3-Methylphenyl)thio]acetaldehyde.
Scientific Research Applications
2-[(3-Methylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Key Observations:
- Substituent Position and Polarity: The meta-methyl group in this compound is less electronegative than chlorine in its chlorinated analogs, likely reducing polarity and boiling point compared to 2-(3/4-chlorophenyl)acetaldehyde .
- Functional Group Impact: The thioether (-S-) linkage in the target compound donates electron density to the aromatic ring, contrasting with sulfonyl (-SO₂-) groups in pesticides like metsulfuron methyl ester, which withdraw electrons and enhance hydrolytic stability .
- GC Retention Behavior: Chlorinated phenylacetaldehydes exhibit longer GC retention times (6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (6.2 min), attributed to higher boiling points and stronger stationary-phase interactions. The target compound’s retention time is expected to fall between these values due to the methyl group’s moderate hydrophobicity .
Reactivity and Stability
- Aldehyde Reactivity: The aldehyde group in this compound is susceptible to nucleophilic addition (e.g., forming imines or hydrates), similar to chlorinated analogs. However, the electron-donating thioether may slightly stabilize the aldehyde against oxidation compared to electron-withdrawing substituents like -Cl .
- Thioether vs.
Biological Activity
2-[(3-Methylphenyl)sulfanyl]acetaldehyde, with the molecular formula C9H10OS, is an organic compound characterized by a sulfanyl group attached to an acetaldehyde moiety. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H10OS |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | 2-(3-methylphenyl)sulfanylacetaldehyde |
| InChI Key | JJVQJMCELSHCNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)SCC=O |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylthiophenol with chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is conducted under controlled conditions to facilitate nucleophilic substitution, followed by purification through distillation or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the sulfanyl group may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its effectiveness against various pathogens is limited.
- Anticancer Potential : There is ongoing research into the potential anticancer effects of compounds similar to this compound, particularly those containing sulfanyl groups which are known to influence cell signaling pathways involved in cancer progression .
- Mutagenicity : It is crucial to assess the mutagenic potential of this compound. While specific studies on this compound are sparse, similar compounds have shown varying degrees of mutagenicity in laboratory settings .
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of related compounds found that derivatives containing sulfanyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Cellular Mechanisms : Research has indicated that compounds with similar structures can modulate oxidative stress responses in cells, potentially leading to enhanced apoptosis in cancerous cells.
- Toxicological Assessments : Various assessments have been made regarding the safety profile of sulfanyl-containing compounds. These studies often focus on their mutagenic effects and long-term toxicity in different biological models .
Q & A
Q. Table 1. Comparative Synthetic Conditions for Sulfanyl-Acetaldehyde Derivatives
| Precursor | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-4-Aryl-4-oxo acid | Methanol | 3–4 | 78 | |
| Compound 8a | Ethyl acetate/hexane | – | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
